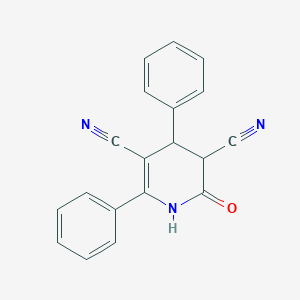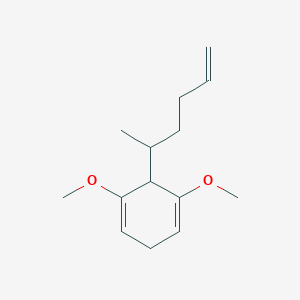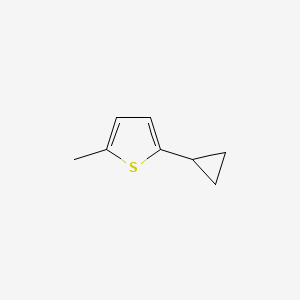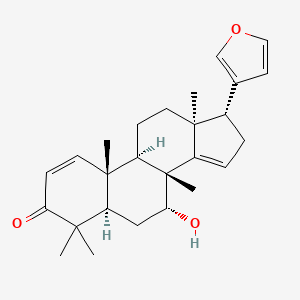
1,4-Benzenediol, 2,5-bis(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, 2,5-bis(phenylthio)- is an organic compound with the molecular formula C18H14O2S2 It is a derivative of hydroquinone, where two phenylthio groups are substituted at the 2 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-bis(phenylthio)- typically involves the reaction of hydroquinone with thiophenol in the presence of a catalyst. One common method is the nucleophilic aromatic substitution reaction, where hydroquinone reacts with thiophenol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenediol, 2,5-bis(phenylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2,5-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenediol, 2,5-bis(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2,5-bis(phenylthio)- involves its interaction with various molecular targets. The phenylthio groups can participate in redox reactions, influencing the compound’s antioxidant properties. The compound can also interact with enzymes and proteins, potentially affecting biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound with two hydroxyl groups on the benzene ring.
1,4-Benzenediol, 2,5-dimethyl-: A derivative with methyl groups instead of phenylthio groups.
1,4-Benzenediol, 2,5-di-tert-butyl-: Another derivative with tert-butyl groups.
Uniqueness
1,4-Benzenediol, 2,5-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80632-58-2 |
|---|---|
Molecular Formula |
C18H14O2S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,5-bis(phenylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C18H14O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12,19-20H |
InChI Key |
KGWYRMCGQUFPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2O)SC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)

![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)




![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)

![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
